(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrCl2N2. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is particularly notable for its role in the synthesis of more complex molecules and its utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives. One common method starts with 5-bromo-2-chloropyridine, which undergoes a nucleophilic substitution reaction with methanamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran, with a base like sodium hydride to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation and nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Uniqueness
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This dual halogenation provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOHQJTOGHCSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725493 |
Source
|
Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-72-4 |
Source
|
Record name | 3-Pyridinemethanamine, 5-bromo-2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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